molecular formula C5H9F3N2 B14016365 (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine

(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine

Cat. No.: B14016365
M. Wt: 154.13 g/mol
InChI Key: QOKQDDAZCGFFDT-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is a chemical compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine typically involves the reaction of cyclopropyl derivatives with trifluoromethyl hydrazine. One common method includes the reaction of cyclopropyl bromide with trifluoromethyl hydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce simpler hydrazine compounds.

Scientific Research Applications

(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing fluorinated compounds and hydrazones.

    Biology: Studied for its interactions with biological molecules, such as proteins and enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydrazine moiety can form covalent bonds with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylhydrazine: A simpler analog with similar reactivity but lacking the cyclopropyl group.

    Cyclopropylhydrazine: Contains the cyclopropyl group but lacks the trifluoromethyl group.

Uniqueness

(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

(1-cyclopropyl-2,2,2-trifluoroethyl)hydrazine

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)4(10-9)3-1-2-3/h3-4,10H,1-2,9H2

InChI Key

QOKQDDAZCGFFDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(F)(F)F)NN

Origin of Product

United States

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